Thiazolo[5,4-f]isoquinoline
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Overview
Description
Thiazolo[5,4-f]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines These compounds are characterized by a fused ring system that includes both a thiazole and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-f]isoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of dithiooxamide with 2-halobenzaldehydes under specific conditions. The use of lanthanum(III) triflate as a catalyst has been shown to favor the formation of this compound . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-f]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the this compound ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Thiazolo[5,4-f]isoquinoline has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable scaffold for the synthesis of novel heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo[5,4-f]isoquinoline and its derivatives often involves interaction with specific molecular targets. For instance, as acetylcholinesterase inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
Thiazolo[5,4-c]isoquinoline: Another isomer with similar structural features but different electronic properties and reactivity.
Thiazolo[4,5-d]thiazole: Known for its high oxidation stability and charge carrier mobility, making it suitable for optoelectronic applications.
Uniqueness: Thiazolo[5,4-f]isoquinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties
Properties
CAS No. |
35317-88-5 |
---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-6H |
InChI Key |
IDKPDSFMYHDOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NC=C3)SC=N2 |
Origin of Product |
United States |
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